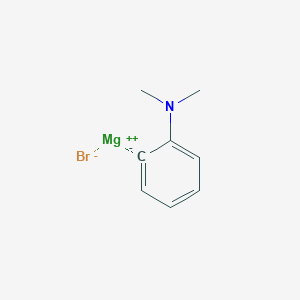

magnesium;N,N-dimethylaniline;bromide

CAS No.:

Cat. No.: VC17975753

Molecular Formula: C8H10BrMgN

Molecular Weight: 224.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10BrMgN |

|---|---|

| Molecular Weight | 224.38 g/mol |

| IUPAC Name | magnesium;N,N-dimethylaniline;bromide |

| Standard InChI | InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-6H,1-2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | FBKCXBKIMKAXOI-UHFFFAOYSA-M |

| Canonical SMILES | CN(C)C1=CC=CC=[C-]1.[Mg+2].[Br-] |

Introduction

Synthesis and Manufacturing

Synthetic Methodology

The synthesis of magnesium;N,N-dimethylaniline;bromide involves the reaction of N,N-dimethylaniline with magnesium bromide in an anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether. The procedure requires meticulous exclusion of moisture to prevent premature hydrolysis of the Grignard reagent. A representative protocol includes the gradual addition of magnesium bromide to a cooled solution of N,N-dimethylaniline in THF under inert atmosphere, followed by stirring at controlled temperatures (0–25°C) until completion.

Table 1: Synthesis Parameters

| Parameter | Specification |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature Range | 0–25°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% (theoretical) |

The reaction’s exothermic nature mandates careful temperature control to avoid side reactions, while the use of high-purity solvents ensures optimal reagent stability . Post-synthesis, the solution is typically filtered to remove unreacted magnesium and stored under argon at 2–8°C to maintain integrity .

Molecular Structure and Physicochemical Properties

Physical Properties

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Brown liquid |

| Density (25°C) | 0.951 g/mL |

| Boiling Point | 65°C |

| Melting Point | 53–54°C |

| Flash Point | -17°C |

| Solubility | Miscible with THF |

The compound’s low boiling point and high volatility necessitate storage in sealed containers under inert gas . Its density and solubility profile align with THF-based Grignard reagents, ensuring compatibility with common organic solvents.

Reactivity and Mechanistic Insights

Nucleophilic Addition Mechanisms

Magnesium;N,N-dimethylaniline;bromide functions as a potent nucleophile, attacking electrophilic centers such as carbonyl carbons in aldehydes, ketones, and esters. The general mechanism proceeds via:

-

Coordination: The magnesium atom polarizes the carbon-magnesium bond, enhancing the nucleophilicity of the adjacent carbon.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate.

-

Protonation: Acidic workup yields the final alcohol product while regenerating magnesium salts.

For example, reaction with acetophenone proceeds as:

This pathway underscores the reagent’s versatility in synthesizing secondary and tertiary alcohols.

Industrial and Pharmaceutical Applications

Pharmaceutical Synthesis

The compound is pivotal in constructing drug intermediates, such as antihistamines and antipsychotics. For instance, it facilitates the addition of aromatic amines to ketone precursors, streamlining the synthesis of tricyclic antidepressants .

Dye and Pigment Manufacturing

| Industry | Use Case |

|---|---|

| Pharmaceuticals | Synthesis of antihistamines |

| Dyes | Azo dye precursors |

| Polymers | Initiator for polyolefins |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume